molecular formula C12H18N2O B1284612 4-amino-N,N-diethyl-3-methylbenzamide CAS No. 926229-45-0

4-amino-N,N-diethyl-3-methylbenzamide

Cat. No.: B1284612
CAS No.: 926229-45-0
M. Wt: 206.28 g/mol
InChI Key: FMEAXEPPGCHKAU-UHFFFAOYSA-N
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Description

4-amino-N,N-diethyl-3-methylbenzamide is an organic compound with the molecular formula C12H18N2O It is a versatile small molecule scaffold used in various research and industrial applications

Mechanism of Action

Target of Action

The primary target of 4-amino-N,N-diethyl-3-methylbenzamide, also known as DEET, is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

DEET acts as a competitive inhibitor for the cholinesterase enzyme . This means it competes with acetylcholine for the active site of the enzyme, thereby reducing the rate of acetylcholine breakdown. This interference with normal nerve function can lead to an excitatory response, particularly at high concentrations .

Biochemical Pathways

The inhibition of cholinesterase by DEET affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction and heart rate regulation. By inhibiting cholinesterase, DEET increases the concentration of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors .

Pharmacokinetics

It is known that deet has a molecular weight of 20628 , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of DEET and their impact on its bioavailability.

Result of Action

The result of DEET’s action is a disruption of normal nerve function, leading to an excitatory response . This can cause a variety of effects, depending on the concentration of DEET and the specific physiological processes affected by the disruption of the cholinergic pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DEET. For example, in the presence of moisture and/or liquid water, certain metal-organic frameworks (MOFs) loaded with DEET can undergo structural degradation and eventual hydrolysis . This can affect the release rate of DEET, with real-world release rates likely falling between the results of laboratory tests and those of the bulk liquid .

Biochemical Analysis

Biochemical Properties

4-amino-N,N-diethyl-3-methylbenzamide plays a significant role in biochemical reactions, particularly in the synthesis of metal-organic frameworks. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper-based metal-organic frameworks, promoting oxidative couplings and facilitating the formation of amides . These interactions are crucial for its function in biochemical processes, as they enable the compound to participate in complex chemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular processes. For example, its interaction with copper-based metal-organic frameworks results in enzyme activation, promoting oxidative coupling reactions . These molecular interactions are key to understanding how this compound exerts its effects at the biochemical level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in oxidative coupling reactions highlights its importance in metabolic processes. The compound’s interactions with enzymes such as copper-based metal-organic frameworks facilitate these reactions, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s biochemical functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-diethyl-3-methylbenzamide typically involves the reaction of 4-amino-3-methylbenzoic acid with N,N-diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-diethyl-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-amino-N,N-diethyl-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar structure but without the amino group.

    N,N-diethylbenzamide: Lacks the methyl and amino groups, used in different applications.

    4-amino-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of diethyl.

Uniqueness

4-amino-N,N-diethyl-3-methylbenzamide is unique due to the presence of both the amino and diethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-N,N-diethyl-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEAXEPPGCHKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588304
Record name 4-Amino-N,N-diethyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926229-45-0
Record name 4-Amino-N,N-diethyl-3-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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